N-(3,4-Difluorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine
CAS No.:
Cat. No.: VC15802776
Molecular Formula: C15H13F2NO2
Molecular Weight: 277.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13F2NO2 |
|---|---|
| Molecular Weight | 277.27 g/mol |
| IUPAC Name | N-[(3,4-difluorophenyl)methyl]-N-methyl-1,3-benzodioxol-5-amine |
| Standard InChI | InChI=1S/C15H13F2NO2/c1-18(8-10-2-4-12(16)13(17)6-10)11-3-5-14-15(7-11)20-9-19-14/h2-7H,8-9H2,1H3 |
| Standard InChI Key | HIFXVMWYNDTJIP-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=CC(=C(C=C1)F)F)C2=CC3=C(C=C2)OCO3 |
Introduction
N-(3,4-Difluorobenzyl)-N-methylbenzo[d] dioxol-5-amine is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by the presence of a benzo[d] dioxole moiety and a difluorobenzyl group, which are key components contributing to its pharmacological properties.
Synthesis and Preparation
The synthesis of compounds with similar structures typically involves multi-step reactions that include the formation of the benzodioxole ring and the introduction of the difluorobenzyl group. These processes often require careful control of reaction conditions to ensure the desired product yield and purity.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(3,4-Difluorobenzyl)-N-methylbenzo[d] dioxol-5-amine, each with unique features that may affect their biological activities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume